![molecular formula C7H10ClN3 B2392223 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride CAS No. 1246740-94-2](/img/structure/B2392223.png)
1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride
Overview
Description
1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol It is a hydrochloride salt form of 1-(pyrimidin-4-yl)cyclopropan-1-amine, characterized by a cyclopropane ring attached to a pyrimidine moiety
Preparation Methods
The synthesis of 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.
Amination: The cyclopropane intermediate is then subjected to amination, where an amine group is introduced.
Pyrimidine Attachment: The amine-functionalized cyclopropane is then reacted with a pyrimidine derivative to form the desired product.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group or the pyrimidine ring can be substituted with other functional groups.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Neurological Disorders
Research has indicated that derivatives of pyrimidines, including 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride, exhibit selective inhibition of neuronal nitric oxide synthase (nNOS). This property is particularly relevant for developing treatments for neurodegenerative diseases, as nNOS plays a critical role in neuronal signaling and survival .
Case Study:
A study demonstrated that certain pyrimidine derivatives could reverse hypoxia-induced neuronal damage in animal models. Although the specific compound was not identified as this compound, it highlights the potential of similar compounds in therapeutic applications .
Anticancer Activity
Pyrimidine derivatives have been explored for their anticancer properties. The ability of these compounds to interact with DNA and inhibit cancer cell proliferation has been documented. Research into the synthesis of new pyrimidine-based compounds has shown promise in targeting cancer cells while sparing normal cells .
Research Findings:
A recent investigation into pyrimidine analogs revealed that modifications to the cyclopropane structure could enhance anticancer activity by improving cellular uptake and selectivity towards cancerous tissues.
Selectivity and Potency
The selectivity of this compound over other nitric oxide synthases (iNOS and eNOS) indicates its potential utility in treating conditions where nNOS modulation is beneficial without affecting other isoforms .
Blood-Brain Barrier Penetration
One challenge faced by many therapeutic agents is their ability to cross the blood-brain barrier (BBB). While some pyrimidine derivatives have struggled with this aspect due to their hydrophilic nature, ongoing research aims to modify these compounds to enhance BBB permeability without compromising their efficacy .
Mechanism of Action
The mechanism of action of 1-(pyrimidin-4-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are the subject of ongoing research .
Comparison with Similar Compounds
1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(Pyrimidin-4-yl)cyclopropan-1-amine: The free base form of the compound, which lacks the hydrochloride salt.
Cyclopropylamine derivatives: Compounds with similar cyclopropane structures but different substituents.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different functional groups attached.
The uniqueness of this compound lies in its specific combination of a cyclopropane ring and a pyrimidine moiety, which imparts distinct chemical and biological properties.
Biological Activity
1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with a pyrimidine moiety, which is known for its diverse biological properties. The molecular formula is , indicating a relatively small and polar structure that may influence its bioactivity and pharmacokinetics.
Research indicates that this compound exhibits several mechanisms of action:
1. Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis through the activation of caspase enzymes, disrupting mitochondrial function, and inhibiting critical signaling pathways involved in cell survival.
2. Antimicrobial Properties : Preliminary data indicate that the compound possesses antimicrobial activity by interfering with bacterial cell wall synthesis and protein production, making it a candidate for antibiotic development.
3. Enzyme Inhibition : It may inhibit specific enzymes linked to cancer progression and other diseases, contributing to its therapeutic potential.
Biological Activity Data
Recent studies have quantified the biological activity of this compound, revealing significant potency against various targets:
Activity Type | IC50 Value (μM) | Target/Mechanism |
---|---|---|
Anticancer | 1.55 | Cancer cell lines |
Antimicrobial | 5.0 | Various bacterial strains |
Enzyme Inhibition | 0.368 | Neuronal nitric oxide synthase (nNOS) |
Synthesis and Evaluation
A series of derivatives of this compound were synthesized to evaluate their biological activities further. Modifications aimed at enhancing anticancer potency while minimizing toxicity have been successful in producing compounds with improved activity profiles.
Mechanistic Studies
Investigations into the mechanism of action revealed that the compound activates apoptotic pathways in cancer cells through mitochondrial disruption. Additionally, structural modifications have been shown to enhance selectivity towards specific targets, improving therapeutic indices in preclinical models.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Quinoxaline | Simpler structure | Anticancer |
Pyrrolo[2,3-b]quinoxaline | Core structure | Anticancer, antimicrobial |
2-Aminopyridine derivatives | Varying substitutions | Selective enzyme inhibition |
This table highlights the distinctiveness of this compound due to its combination of functional groups that enhance its biological activities compared to simpler analogs.
Properties
IUPAC Name |
1-pyrimidin-4-ylcyclopropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-7(2-3-7)6-1-4-9-5-10-6;/h1,4-5H,2-3,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZJZLFGMTZPPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=NC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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